Ald-Ph-PEG24-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

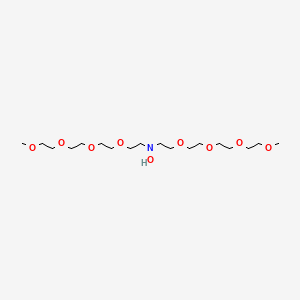

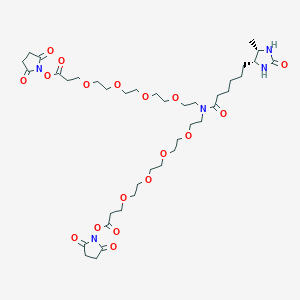

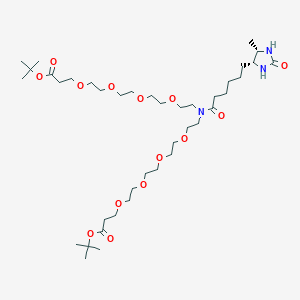

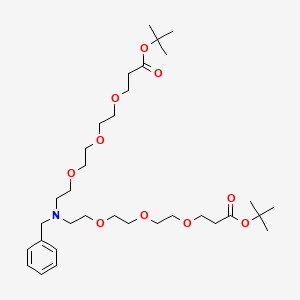

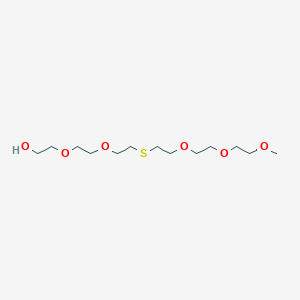

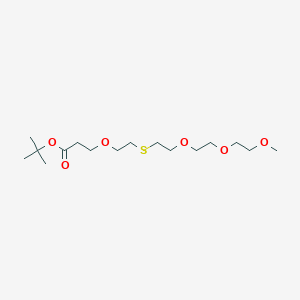

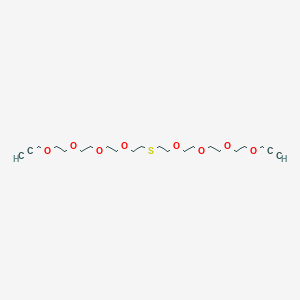

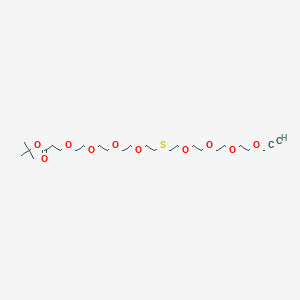

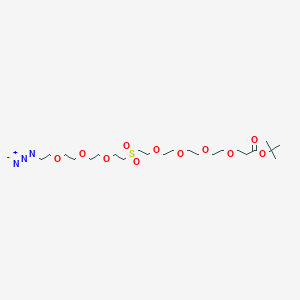

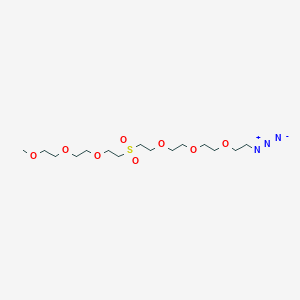

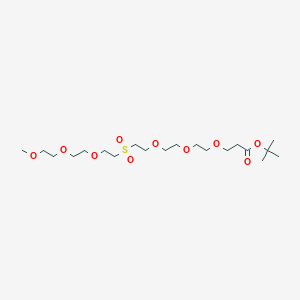

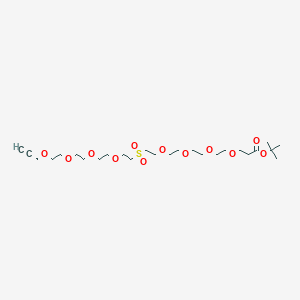

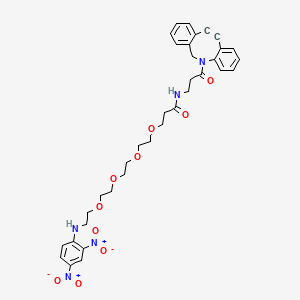

Ald-Ph-PEG24-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a benzaldehyde moiety and an N-hydroxysuccinimide (NHS) ester, which allows it to react with amines to form stable amide bonds. The benzaldehyde group can react with aminooxy-bearing molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG24-NHS ester involves the reaction of a PEG chain with a benzaldehyde moiety and an NHS ester. The PEG chain is typically activated with a carboxyl group, which then reacts with the NHS ester to form the final product. The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatography techniques and is stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Ald-Ph-PEG24-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. The benzaldehyde moiety can also react with aminooxy-bearing molecules to form oxime linkages .

Common Reagents and Conditions

Reagents: Primary amines, aminooxy-bearing molecules

Conditions: Organic solvents (DMSO, DCM), room temperature

Major Products

The major products formed from these reactions are amide bonds and oxime linkages, which are stable and useful in various biochemical applications .

Aplicaciones Científicas De Investigación

Ald-Ph-PEG24-NHS ester is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells. This compound is also used in bio-conjugation techniques to link proteins, peptides, and other biomolecules .

Applications in Chemistry

Synthesis of PROTACs: Used as a linker to join two essential ligands, facilitating the selective degradation of target proteins.

Bio-conjugation: Forms stable amide bonds with primary amines, useful in linking biomolecules.

Applications in Biology and Medicine

Targeted Protein Degradation: Enables the selective degradation of disease-related proteins, offering potential therapeutic applications.

Drug Development: Used in the synthesis of novel therapeutic agents that target specific proteins for degradation.

Applications in Industry

Mecanismo De Acción

Ald-Ph-PEG24-NHS ester exerts its effects by forming stable amide bonds with primary amines and oxime linkages with aminooxy-bearing molecules. In the context of PROTACs, the compound acts as a linker that joins two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

Ald-Ph-PEG12-NHS ester: Similar structure but with a shorter PEG chain.

Ald-Ph-PEG24-COOH: Contains a carboxyl group instead of an NHS ester.

Ald-Ph-PEG24-OH: Contains a hydroxyl group instead of an NHS ester.

Uniqueness

Ald-Ph-PEG24-NHS ester is unique due to its long PEG chain, which provides flexibility and solubility, and its NHS ester group, which allows for efficient conjugation with primary amines. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H110N2O30/c66-57-58-1-3-59(4-2-58)63(70)64-8-10-72-12-14-74-16-18-76-20-22-78-24-26-80-28-30-82-32-34-84-36-38-86-40-42-88-44-46-90-48-50-92-52-54-94-56-55-93-53-51-91-49-47-89-45-43-87-41-39-85-37-35-83-33-31-81-29-27-79-25-23-77-21-19-75-17-15-73-13-11-71-9-7-62(69)95-65-60(67)5-6-61(65)68/h1-4,57H,5-56H2,(H,64,70) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDLPGQVJDXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H110N2O30 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.